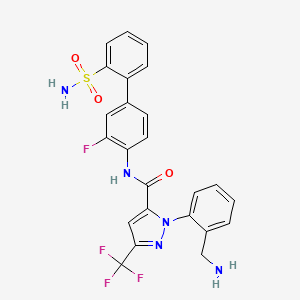
DPC602
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrazole core, which is known for its biological activity and versatility in drug design.
準備方法
The synthesis of 1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the aminomethylphenyl and sulfamoylbiphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Compared to other similar compounds, 1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-sulfamoylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its specific functional groups and structural features. Similar compounds include other pyrazole derivatives with different substituents, such as:
- 1-[3-(aminomethyl)phenyl]-N-(3-fluoro-2’-methylsulfonylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- 1-[2-(aminomethyl)phenyl]-N-(3-fluoro-2’-methylsulfonylbiphenyl-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
特性
分子式 |
C24H19F4N5O3S |
|---|---|
分子量 |
533.5 g/mol |
IUPAC名 |
2-[2-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-sulfamoylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H19F4N5O3S/c25-17-11-14(16-6-2-4-8-21(16)37(30,35)36)9-10-18(17)31-23(34)20-12-22(24(26,27)28)32-33(20)19-7-3-1-5-15(19)13-29/h1-12H,13,29H2,(H,31,34)(H2,30,35,36) |
InChIキー |
TYPXEIGMGZWOGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN)N2C(=CC(=N2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)C4=CC=CC=C4S(=O)(=O)N)F |
同義語 |
DPC 602 DPC-602 DPC602 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















